4-(2-Chloropyrimidin-4-yl)benzoic acid

説明

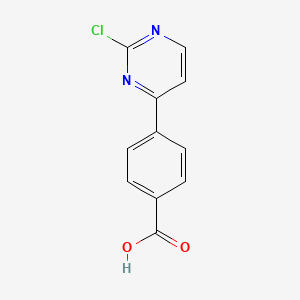

4-(2-Chloropyrimidin-4-yl)benzoic acid is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a benzoic acid moiety substituted with a 2-chloropyrimidine group at the 4-position.

準備方法

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-(2-Chloropyrimidin-4-yl)benzoic acid involves the Suzuki coupling reaction. This reaction typically uses 2,4-dichloropyrimidine and phenylboronic acid as starting materials. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) and is often carried out under microwave irradiation to enhance the reaction rate and yield . The reaction conditions include a short reaction time (around 15 minutes) and low catalyst loading (0.5 mol%).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom at position 2 of the pyrimidine ring undergoes nucleophilic substitution under mild conditions. Key reactions include:

Amination

Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF or THF) yields 2-amino-pyrimidine derivatives. For example:

Reaction Scheme :

Conditions :

Suzuki-Miyaura Coupling

The chlorine atom participates in palladium-catalyzed cross-couplings with boronic acids. Microwave-assisted conditions enhance regioselectivity and efficiency:

Reaction Scheme :

Conditions :

| Boronic Acid | Product Aryl Group | Yield (%) |

|---|---|---|

| Phenyl | CH | 92 |

| 4-Methoxyphenyl | 4-MeO-CH | 85 |

| 3-Nitrophenyl | 3-NO-CH | 68 |

Carboxylic Acid Functionalization

The benzoic acid moiety undergoes standard derivatization reactions:

Esterification

Conversion to methyl or ethyl esters occurs via acid-catalyzed reactions:

Reaction Scheme :

Conditions :

Amidation

Reaction with amines in the presence of coupling agents forms amides:

Reaction Scheme :

Conditions :

Reduction of the Pyrimidine Ring

Catalytic hydrogenation reduces the pyrimidine ring to dihydropyrimidine:

Reaction Scheme :

Conditions :

Oxidation of the Carboxylic Acid

The acid group can be oxidized to a ketone under strong oxidizing conditions, though this is less common due to competing decarboxylation.

Comparative Reactivity

The chlorine atom at position 2 exhibits lower reactivity compared to position 4 in analogous pyrimidines due to steric and electronic effects. For example, Suzuki coupling at position 2 requires higher temperatures (100–120°C) compared to position 4 (80–90°C) .

科学的研究の応用

Potential Applications

4-(2-Chloropyrimidin-4-yl)benzoic acid and its derivatives have garnered interest in medicinal chemistry due to their potential biological activities, especially in anticancer research .

- Medicinal Chemistry : this compound may serve as a scaffold for developing new pharmaceuticals targeting various diseases, particularly those involving receptor modulation. Its unique chemical properties also make it suitable for synthesizing other complex organic molecules.

- Anticancer Activity : Research indicates that pyrimidine derivatives exhibit significant biological activities, particularly in anticancer contexts. 3-(2-Chloropyrimidin-4-yl)benzoic acid may interact with specific receptor proteins or enzymes, potentially modulating their activity, suggesting it could play a role in therapeutic strategies against conditions like obesity and cancer.

- Drug Development : Studies focusing on the interaction of 3-(2-Chloropyrimidin-4-yl)benzoic acid with biological targets have shown promise in identifying new lead compounds for drug development.

- Treatment of Hyperproliferative Diseases : A stable salt form of N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide is effective in treating hyperproliferative diseases such as polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF) .

Related Research

Novel 2,4,5-trisubstituted pyrimidines have been identified as potent inhibitors of essential plasmodial kinases PfGSK3 and PfPK6, which are considered novel drug targets to combat rising resistance to traditional antimalarial therapy .

作用機序

The mechanism of action of 4-(2-Chloropyrimidin-4-yl)benzoic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound may also interact with nucleic acids or proteins, affecting their function and leading to therapeutic effects.

類似化合物との比較

Similar Compounds

2-Chloropyrimidine: A simpler pyrimidine derivative with similar reactivity but lacking the benzoic acid moiety.

4-(4H-1,2,4-Triazol-4-yl)benzoic acid: Another benzoic acid derivative with a different heterocyclic substituent.

3-(2-Chloropyrimidin-4-yl)benzoic acid: A positional isomer with the pyrimidine group at the 3-position instead of the 4-position.

Uniqueness

4-(2-Chloropyrimidin-4-yl)benzoic acid is unique due to the presence of both the pyrimidine and benzoic acid moieties, which confer distinct chemical and biological properties

生物活性

4-(2-Chloropyrimidin-4-yl)benzoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzoic acid moiety substituted with a chloropyrimidine group, which is crucial for its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities, particularly in the context of cancer treatment and kinase inhibition.

1. Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to this compound. In vitro assays demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including melanoma and cancers of the lung, colon, brain, breast, ovary, kidney, and prostate. The National Cancer Institute (NCI) evaluated these compounds for their efficacy against cancer cells, revealing significant growth inhibition at concentrations as low as .

2. Kinase Inhibition

The compound has been identified as a potential inhibitor of Janus kinase (JAK), which plays a critical role in signaling pathways associated with cell proliferation and survival. JAK inhibitors are particularly relevant in treating hyperproliferative diseases such as polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF). Clinical studies have shown that related compounds effectively improve symptoms in patients suffering from these conditions .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- JAK/STAT Pathway : By inhibiting JAK enzymes, the compound disrupts downstream signaling pathways that promote cell proliferation and survival.

- Cell Cycle Regulation : Compounds derived from this structure have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

Several case studies highlight the therapeutic potential of this compound and its derivatives:

- Clinical Trials on Myeloproliferative Disorders : A study involving patients with PMF demonstrated that treatment with JAK inhibitors resulted in significant improvements in hematological parameters and quality of life .

- In Vitro Studies on Cancer Cell Lines : Experiments conducted on various cancer cell lines showed that the compound effectively reduced cell viability and induced apoptosis, particularly in melanoma cells .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

4-(2-chloropyrimidin-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-11-13-6-5-9(14-11)7-1-3-8(4-2-7)10(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFZVVITMGNVMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001283940 | |

| Record name | 4-(2-Chloro-4-pyrimidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281232-89-1 | |

| Record name | 4-(2-Chloro-4-pyrimidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=281232-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloro-4-pyrimidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Chloro-4-pyrimidinyl)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLA8V5NC92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。